Philanthotoxin 74

Catalog No.
S539599
CAS No.
1227301-51-0
M.F
C24H44Cl2N4O3
M. Wt
507.54
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Philanthotoxin 74

CAS Number

1227301-51-0

Product Name

Philanthotoxin 74

IUPAC Name

N-[(2S)-1-[7-(4-aminobutylamino)heptylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide;dihydrochloride

Molecular Formula

C24H44Cl2N4O3

Molecular Weight

507.54

InChI

InChI=1S/C24H42N4O3.2ClH/c1-2-10-23(30)28-22(19-20-11-13-21(29)14-12-20)24(31)27-18-8-5-3-4-7-16-26-17-9-6-15-25;;/h11-14,22,26,29H,2-10,15-19,25H2,1H3,(H,27,31)(H,28,30);2*1H/t22-;;/m0../s1

InChI Key

HWTJQQMIKVJWLH-IKXQUJFKSA-N

SMILES

CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCCCCCCCNCCCCN.Cl.Cl

Solubility

Soluble in DMSO

Synonyms

Philanthotoxin-74 HCl; Philanthotoxin74; Philanthotoxin 74; PhTx-74; PhTx 74; PhTx74.

Description

The exact mass of the compound Philanthotoxin 74 is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Philanthotoxin 74 is a synthetic compound belonging to the class of polyamine toxins, known for its role as an antagonist of the alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid receptors. These receptors are crucial for fast excitatory synaptic transmission in the central nervous system. Philanthotoxin 74 specifically targets various subtypes of these receptors, particularly GluA1 and GluA3, exhibiting non-selective antagonistic properties with high potency. The compound's chemical formula is C₂₄H₄₂N₄O₃·2HCl, and it has a molecular weight of approximately 507.54 g/mol .

Philanthotoxin 74 acts as a selective antagonist of AMPA receptors, particularly GluA1 and GluA3 homomers []. AMPA receptors are ligand-gated ion channels that play a crucial role in excitatory neurotransmission. Philanthotoxin 74 binds to the receptor and prevents glutamate, the natural neurotransmitter, from activating it. This helps researchers understand the specific functions of GluA1 and GluA3 receptors by blocking their activity. However, some studies suggest Philanthotoxin 74 may not be as subtype-selective as previously thought.

Philanthotoxin 74 (PhTx-74) is a toxin found in the venom of certain wasps in the genus Philanthus. Scientific research focuses on PhTx-74's properties as an antagonist of AMPA receptors, a type of glutamate receptor in the nervous system [, ]. Understanding how PhTx-74 interacts with AMPA receptors can provide valuable insights into glutamatergic signaling and its role in various neurological functions.

Subtype Selectivity

Philanthotoxin 74 acts as a non-selective antagonist for homomeric GluA3 and GluA1 AMPA receptors [, ]. This means it binds and inhibits these specific subtypes of AMPA receptors, which are composed entirely of GluA3 or GluA1 subunits, respectively. Significantly, PhTx-74 exhibits greater potency (around 100-fold) for homomeric receptors compared to heteromeric receptors, which are formed by combinations of different AMPA receptor subunits (e.g., GluA1/2 or GluA2/3) [, ]. This subtype selectivity makes PhTx-74 a valuable tool for researchers investigating the distinct functions of different AMPA receptor subtypes.

Use-Dependent Inhibition

Another intriguing property of PhTx-74 is its use-dependent inhibition of AMPA receptors []. This means that the inhibitory effect of PhTx-74 is enhanced with repeated stimulation of the receptors. This characteristic allows researchers to probe the dynamic regulation of AMPA receptor activity and its role in processes like synaptic plasticity and learning and memory [].

Philanthotoxin 74 acts primarily as a competitive antagonist at the AMPA receptor sites. The compound's mechanism involves blocking the ion channel associated with these receptors, thereby inhibiting glutamate-mediated synaptic transmission. It exhibits varying inhibitory constants (IC50 values) across different receptor subtypes:

  • GluA1: IC50 ≈ 263 nM
  • GluA3: IC50 ≈ 296 nM
  • GluA1/GluA2 and GluA2/GluA3: IC50 in the micromolar range (approximately 22 μM) indicating lower potency compared to homomeric receptors .

Philanthotoxin 74 has been shown to selectively inhibit certain AMPA receptor subtypes, particularly GluA1 and GluA3, while exhibiting less activity against heteromeric combinations like GluA1/GluA2 and GluA2/GluA3. This selectivity is significant for research into the neurobiological roles of these receptor subtypes, especially in understanding synaptic plasticity and excitotoxicity . The compound's ability to distinguish between receptor types makes it a valuable tool in neuropharmacology.

The synthesis of philanthotoxin 74 has been explored through various methods, including a sequential high-yielding large-scale solution method that allows for rapid production of analogues. The process typically involves the coupling of specific amine and acid components under controlled conditions to yield the final product with high purity . The dihydrochloride salt form is often used for stability and solubility in biological applications .

Philanthotoxin 74 is primarily utilized in research settings to study AMPA receptor function and its implications in neurological disorders. Its applications include:

  • Investigating synaptic transmission mechanisms.
  • Exploring potential therapeutic avenues for conditions like epilepsy and neurodegenerative diseases.
  • Serving as a pharmacological tool for distinguishing between different AMPA receptor subtypes in experimental models .

Studies have demonstrated that philanthotoxin 74 interacts with AMPA receptors in a use-dependent manner. This means that its inhibitory effects can vary based on the receptor's activation state. For instance, it shows greater potency against homomeric receptors compared to heteromeric ones, which provides insights into how different receptor configurations can affect drug efficacy .

Philanthotoxin 74 shares structural and functional characteristics with several other compounds within the polyamine toxin family. Below are some similar compounds along with their distinguishing features:

Compound NameChemical StructureKey Features
Philanthotoxin 1C₁₉H₃₃N₃O₃Less selective than philanthotoxin 74
Joro Spider ToxinC₂₄H₄₅N₇O₇More potent against GluA2-containing receptors
ArgiotoxinC₂₂H₃₈N₄O₂Selectively targets certain AMPA receptor subtypes
Philanthotoxin 49C₂₂H₃₈N₄O₂Similar mechanism but different selectivity profile

Philanthotoxin 74 is unique due to its specific selectivity for certain homomeric AMPA receptor subtypes while displaying lower activity against heteromeric forms, making it particularly useful for targeted studies in neuroscience .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Poulsen MH, Lucas S, Strømgaard K, Kristensen AS. Evaluation of PhTX-74 as
2: Jackson AC, Milstein AD, Soto D, Farrant M, Cull-Candy SG, Nicoll RA. Probing
3: Lanté F, Toledo-Salas JC, Ondrejcak T, Rowan MJ, Ulrich D. Removal of synaptic
4: Nilsen A, England PM. A subtype-selective, use-dependent inhibitor of native

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